molecular formula C8H10BrCl2NO B14880996 (2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl

(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl

Cat. No.: B14880996
M. Wt: 286.98 g/mol
InChI Key: NKAOOFBKNRAJBU-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Hydrolysis: The resulting amine is hydrolyzed to yield the desired (2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol.

    Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen substituents using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dehalogenated amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The presence of halogen substituents on the phenyl ring may also influence its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-(4-fluoro-2-chlorophenyl)ethan-1-ol HCl: Similar structure with a fluorine substituent instead of bromine.

    (2R)-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol HCl: Similar structure with a fluorine substituent instead of chlorine.

Uniqueness

The unique combination of bromine and chlorine substituents on the phenyl ring of (2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl imparts distinct chemical and biological properties, making it a valuable compound for specific applications where these substituents play a crucial role in activity and selectivity.

Properties

Molecular Formula

C8H10BrCl2NO

Molecular Weight

286.98 g/mol

IUPAC Name

(2R)-2-amino-2-(4-bromo-2-chlorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9BrClNO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1

InChI Key

NKAOOFBKNRAJBU-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)[C@H](CO)N.Cl

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.